(4,9-Dihydro-3H-beta-carbolin-1-yl)(2-fluorophenyl)methanone
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Overview
Description
(4,9-Dihydro-3H-beta-carbolin-1-yl)(2-fluorophenyl)methanone is a chemical compound that belongs to the beta-carboline family. Beta-carbolines are a group of compounds known for their diverse biological activities, including potential therapeutic effects. This particular compound features a fluorophenyl group, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-fluorophenyl)methanone typically involves the reaction of beta-carboline derivatives with fluorophenyl ketones. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical literature and patents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(4,9-Dihydro-3H-beta-carbolin-1-yl)(2-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
(4,9-Dihydro-3H-beta-carbolin-1-yl)(2-fluorophenyl)methanone has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and safety profile .
Comparison with Similar Compounds
Similar Compounds
(4,9-Dihydro-3H-beta-carbolin-1-yl)(phenyl)methanone: A similar compound with a phenyl group instead of a fluorophenyl group.
(4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone: Another similar compound with a methoxyphenyl group.
Uniqueness
The presence of the fluorophenyl group in (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-fluorophenyl)methanone may impart unique chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, stability, and potential therapeutic effects .
Properties
CAS No. |
906067-37-6 |
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Molecular Formula |
C18H13FN2O |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C18H13FN2O/c19-14-7-3-1-6-13(14)18(22)17-16-12(9-10-20-17)11-5-2-4-8-15(11)21-16/h1-8,21H,9-10H2 |
InChI Key |
FRURCWHYPJUXMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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